molecular formula C17H12F2O B11849191 1-(2-(Difluoromethoxy)phenyl)naphthalene CAS No. 1261629-27-9

1-(2-(Difluoromethoxy)phenyl)naphthalene

Cat. No.: B11849191
CAS No.: 1261629-27-9
M. Wt: 270.27 g/mol
InChI Key: DTXQZDSLGHGUHQ-UHFFFAOYSA-N
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Description

1-(2-(Difluoromethoxy)phenyl)naphthalene is an organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a naphthalene moiety

Preparation Methods

The synthesis of 1-(2-(Difluoromethoxy)phenyl)naphthalene typically involves several steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-(difluoromethoxy)benzene with naphthalene under specific conditions. The reaction often requires the use of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-(2-(Difluoromethoxy)phenyl)naphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.

    Substitution: Electrophilic aromatic substitution reactions are common, where the difluoromethoxy group can be replaced by other substituents under appropriate conditions.

Scientific Research Applications

1-(2-(Difluoromethoxy)phenyl)naphthalene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-(Difluoromethoxy)phenyl)naphthalene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy group enhances the compound’s ability to form stable interactions with these targets, often leading to inhibition or modulation of their activity. The pathways involved may include binding to active sites or altering the conformation of the target molecules .

Comparison with Similar Compounds

When compared to other similar compounds, 1-(2-(Difluoromethoxy)phenyl)naphthalene stands out due to its unique difluoromethoxy group. Similar compounds include:

The uniqueness of this compound lies in its specific structural arrangement, which imparts unique chemical and physical properties, making it valuable for diverse applications.

Properties

CAS No.

1261629-27-9

Molecular Formula

C17H12F2O

Molecular Weight

270.27 g/mol

IUPAC Name

1-[2-(difluoromethoxy)phenyl]naphthalene

InChI

InChI=1S/C17H12F2O/c18-17(19)20-16-11-4-3-9-15(16)14-10-5-7-12-6-1-2-8-13(12)14/h1-11,17H

InChI Key

DTXQZDSLGHGUHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=CC=C3OC(F)F

Origin of Product

United States

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